N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
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Description
N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C22H14Cl4N4O and its molecular weight is 492.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is related to donor–acceptor (d–a) molecules and their intramolecular charge transfer (ict) interactions . These interactions play a crucial role in the compound’s performance in various applications .
Mode of Action
The compound’s mode of action involves controlling the ICT interactions of D–A molecules . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound affects the ICT interactions and the photothermal conversion performance . When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts . The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion .
Result of Action
The compound exhibits remarkable photothermal conversion efficiencies . Specifically, efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively . This suggests that the compound has potential for application in photothermal therapy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light irradiation . For instance, the photostability of luminescent radicals based on terminal benzene ring modified carbazole donors has been improved by one order of magnitude compared to simple carbazole donors .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N4O/c23-14-6-8-16(9-7-14)28-22(31)29-19-12-27-30(20(19)13-4-2-1-3-5-13)21-17(25)10-15(24)11-18(21)26/h1-12H,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMAPVVIXYGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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